molecular formula C20H17ClN6O2S B2686439 N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-70-7

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B2686439
CAS No.: 895119-70-7
M. Wt: 440.91
InChI Key: QHQJWRITVLZQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a heterocyclic hybrid molecule featuring:

  • A 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group and a methyl moiety.
  • A 1,2,4-thiadiazole ring linked to the triazole, further connected to a 3-methylbenzamide group.
  • Substituents such as chloro, methoxy, and methyl groups, which influence electronic and steric properties.

Properties

IUPAC Name

N-[3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-11-5-4-6-13(9-11)19(28)23-20-22-18(25-30-20)17-12(2)27(26-24-17)14-7-8-16(29-3)15(21)10-14/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQJWRITVLZQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure comprising a triazole ring, a thiadiazole ring, and various substituents that enhance its biological activity. The molecular formula is C20H17ClN6O3SC_{20}H_{17}ClN_{6}O_{3}S with a molecular weight of 456.9 g/mol. The IUPAC name is N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide.

PropertyValue
Molecular FormulaC20H17ClN6O3SC_{20}H_{17}ClN_{6}O_{3}S
Molecular Weight456.9 g/mol
IUPAC NameN-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Antimicrobial Properties

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes that are crucial for microbial survival.

Case Study: Antitubercular Activity
A study highlighted that triazole-based compounds demonstrated promising activity against Mycobacterium tuberculosis. For example, compounds derived from similar structures showed MIC values as low as 12.5 µg/mL against resistant strains of tuberculosis . This suggests that this compound may also possess similar antitubercular properties.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines by interfering with cell cycle regulation and apoptosis pathways. For instance, studies have reported that certain triazole derivatives lead to significant reductions in tumor growth in vivo models .

Mechanism of Action
The proposed mechanism involves the inhibition of enzymes critical for DNA synthesis and repair in cancer cells. By binding to these enzymes or receptors, the compound may induce apoptosis or halt cell division .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound better, comparisons can be drawn with related compounds:

Compound NameBiological ActivityMIC Value (µg/mL)Remarks
Compound 5nAntitubercular12.5High efficacy against M. tuberculosis
Compound 5gAntimicrobial15Moderate activity
Compound IT10Anticancer7.05 (IC90)Effective against cancer cells

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing the triazole structure exhibit significant antifungal properties. For instance, derivatives of triazoles have been shown to possess activity against various fungal pathogens:

  • Mechanism of Action : Triazoles disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis, a crucial component of fungal membranes. This leads to cell death and has been demonstrated in studies where the compound exhibited higher potency than traditional antifungal agents like fluconazole against Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties as well. Triazoles and thiadiazoles have been linked to various antibacterial mechanisms:

  • Inhibition of DNA Gyrase : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Comparative Antibacterial Efficacy

CompoundTarget BacteriaMIC (μg/mL)Reference
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamideStaphylococcus aureus0.125
FluconazoleCandida albicans0.0156
NorfloxacinEscherichia coli1–8

Neuroprotective Properties

Emerging research suggests that triazole derivatives may also exhibit neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems positions them as potential candidates for treating neurodegenerative diseases .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of triazole derivatives against Candida species. The results indicated that specific modifications in the triazole structure led to enhanced activity compared to standard treatments. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, a series of triazole-thiadiazole hybrids were synthesized and screened against a panel of bacterial strains. The findings revealed that certain derivatives exhibited superior efficacy against multidrug-resistant strains compared to commonly used antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Differences

Compound ID / Reference Core Structure Key Substituents IR/NMR Highlights Elemental Analysis (C, H, N)
Target Compound Triazole-thiadiazole-benzamide Cl, OCH₃, CH₃ on aryl groups Not reported in evidence Not reported in evidence
6h Benzoxazole-triazole-thione 4-Chlorophenyl, methyl IR: 3390 (NH), 1243 (C=S); NMR: δ 9.55 (triazole-H) Calc: C 63.15%, H 3.98%; Found: C 63.08%
Compound 6 Isoxazole-thiadiazole-benzamide Phenyl, isoxazole IR: 1606 (C=O); NMR: δ 8.13 (isoxazole-H) Calc: C 62.06%, N 16.08%; Found: N 16.11%
8a Pyridine-thiadiazole-benzamide Acetyl, methyl IR: 1679 (C=O); NMR: δ 2.63 (COCH₃) Calc: C 66.65%, N 13.52%; Found: N 13.28%
9c Triazole-thiazole-benzimidazole 4-Bromophenyl, benzodiazole IR/NMR not detailed; docking suggests enhanced binding Calc: C 68.76% (analogue); Found: C 68.53%

Key Observations :

  • Electron-Withdrawing Groups : The chloro and methoxy substituents in the target compound likely enhance electrophilicity compared to methyl or phenyl groups in analogues .
  • Bioactivity Correlations : Thiadiazole-linked benzamide derivatives (e.g., 8a , 9c ) show improved stability and binding affinity due to aromatic stacking interactions .

Key Observations :

  • Catalyst Efficiency : Copper-catalyzed click chemistry (e.g., 9a–e ) achieves moderate-to-high yields, comparable to acetic acid-mediated condensations .
  • Time-Yield Trade-off : Longer reaction times (e.g., 24 h for 9a–e ) correlate with improved purity but lower throughput .

Q & A

Q. Can computational methods predict metabolite profiles or toxicity?

  • Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic metabolism (CYP450 isoforms) and toxicity endpoints. The methylbenzamide group may undergo Phase I oxidation to hydroxylated metabolites, requiring in vitro microsomal assays for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.